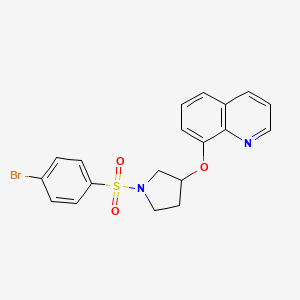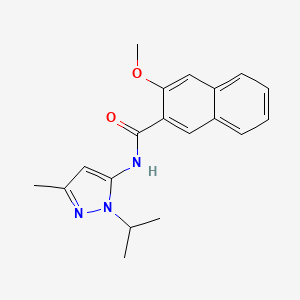
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Compound X has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound X prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound X has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound X can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound X has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X in lab experiments is its high yield, which allows for large-scale production. Additionally, this compound X has been shown to be stable under various conditions, making it a reliable this compound for scientific research. However, one limitation of using this compound X is its relatively low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its effects on various cellular pathways. Finally, the development of more soluble forms of this compound X may expand its use in experimental settings.
Synthesis Methods
The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X involves several steps, including the reaction of 4-fluorobenzene with sodium hydride, and the reaction of the resulting product with 2-bromoethylthiophene. The final step involves the reaction of the resulting product with p-toluenesulfonyl chloride and thiophene-2-sulfonamide. The yield of this compound X is typically high, making it an attractive this compound for scientific research.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)25(19,20)15(14-3-1-9-23-14)11-18-26(21,22)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSMXYGMNWFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)
![3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2743005.png)
![Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate](/img/structure/B2743007.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)


![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)
![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)
![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)